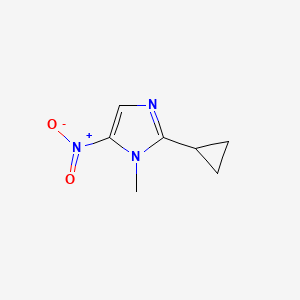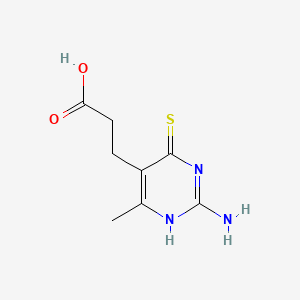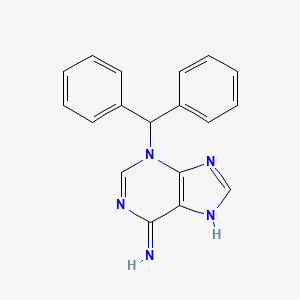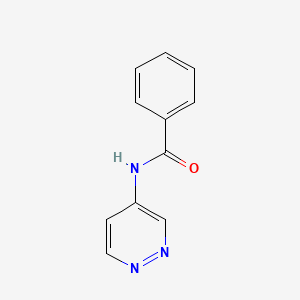![molecular formula C8H12O B12924255 Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
Bicyclo[4.1.1]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[411]octan-7-one is an organic compound with a unique bicyclic structure It consists of two fused rings, one of which is a cyclohexane ring and the other a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.1]octan-7-one can be synthesized through several methods. One common approach involves the cycloaddition of bicyclobutanes with dienol ethers in the presence of a Lewis acid catalyst, such as aluminum triflate . This reaction proceeds through a [4+2] annulation mechanism, resulting in the formation of bicyclo[4.1.1]octane derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the carbonyl group, using reagents such as alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.1]octan-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: Its rigid structure makes it a useful scaffold for designing biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and stability.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.1]octan-7-one involves its interaction with various molecular targets and pathways. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Bicyclo[4.1.1]octan-7-one can be compared with other similar compounds, such as bicyclo[4.2.0]octa-1,5,7-trienes and bicyclo[4.1.0]heptenes These compounds share similar bicyclic structures but differ in the arrangement and types of rings present Bicyclo[41
List of Similar Compounds
- Bicyclo[4.2.0]octa-1,5,7-trienes
- Bicyclo[4.1.0]heptenes
- Bicyclo[3.2.1]octane derivatives
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
bicyclo[4.1.1]octan-7-one |
InChI |
InChI=1S/C8H12O/c9-8-6-3-1-2-4-7(8)5-6/h6-7H,1-5H2 |
Clave InChI |
POYUHQGWYHYKGX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


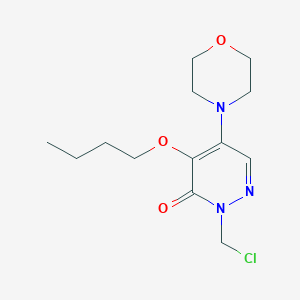
![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
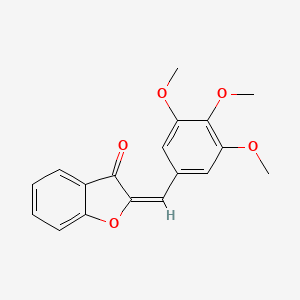
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
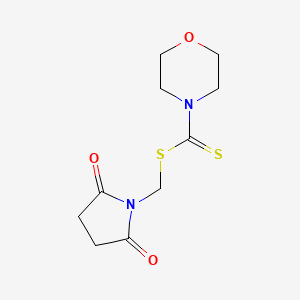
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
